molecular formula C21H26N4O B7430034 (2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol

(2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol

Cat. No. B7430034
M. Wt: 350.5 g/mol
InChI Key: AVHUYVCXHHEORN-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a chiral molecule that has a specific stereochemistry, which is essential for its biological activity. It has been synthesized using various methods, and its mechanism of action has been extensively studied. In

Mechanism of Action

The mechanism of action of ((2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol is not fully understood. However, it is believed to act through the inhibition of specific enzymes or receptors involved in various cellular processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
((2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using ((2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol in lab experiments is its specificity for certain enzymes or receptors. This allows for more targeted and precise experiments. However, one limitation is the cost and difficulty of synthesizing this compound, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of ((2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol. One direction is the exploration of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more efficient and cost-effective methods for synthesizing this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of ((2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol has been achieved using various methods. One of the most commonly used methods involves the reaction of (S)-4-benzyl-2-oxazolidinone with (S)-3-phenylserine in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 1H-pyrazole-5-carboxaldehyde to yield the final product. Other methods involve the use of chiral auxiliaries or chiral catalysts to achieve the desired stereochemistry.

Scientific Research Applications

((2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c22-20(13-17-7-3-1-4-8-17)21(26)16-25(15-19-11-12-23-24-19)14-18-9-5-2-6-10-18/h1-12,20-21,26H,13-16,22H2,(H,23,24)/t20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHUYVCXHHEORN-SFTDATJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(CN(CC2=CC=CC=C2)CC3=CC=NN3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@H](CN(CC2=CC=CC=C2)CC3=CC=NN3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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